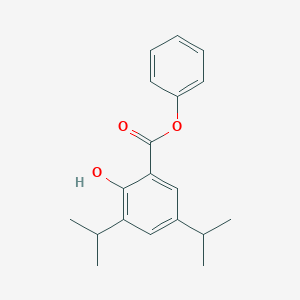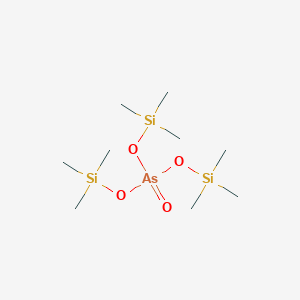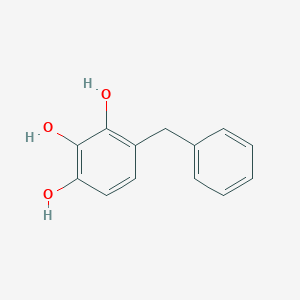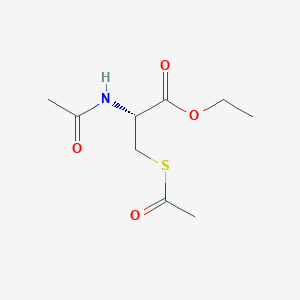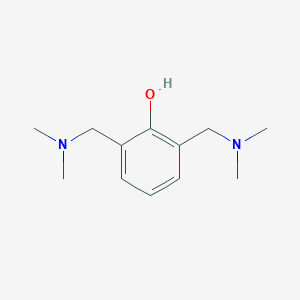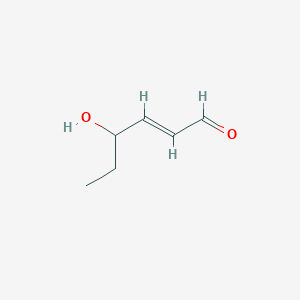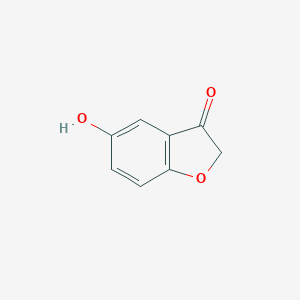![molecular formula C20H22N2O B101423 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 17656-71-2](/img/structure/B101423.png)
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as TDB or Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. It has been widely studied for its potential applications in the field of neuroscience research.
Wirkmechanismus
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one acts as a competitive antagonist of the GABA-A receptor, binding to the same site as benzodiazepines. However, unlike benzodiazepines, 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one does not enhance the activity of the receptor. Instead, it blocks the inhibitory effects of GABA, leading to an increase in neuronal excitability.
Biochemische Und Physiologische Effekte
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as an anxiolytic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it is a potent and selective antagonist of the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one is that it has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. One area of interest is the role of the GABA-A receptor in alcohol addiction. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to reduce alcohol intake in animal models, suggesting that it may have potential as a treatment for alcoholism. Another potential direction for research is the use of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one as an anxiolytic. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been shown to reduce anxiety-like behavior in animal models, and further research may reveal its potential as a treatment for anxiety disorders. Finally, there is also interest in developing more potent and selective GABA-A receptor antagonists based on the structure of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one.
Synthesemethoden
The synthesis of 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one involves the reaction of 2-amino-5,6-dimethylbenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The resulting product is then reduced with zinc and hydrochloric acid to yield 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one. This synthesis method was first reported by R. G. Hoffmann and colleagues in 1982.
Wissenschaftliche Forschungsanwendungen
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been extensively studied for its potential applications in neuroscience research. It has been shown to be a potent antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one has been used in studies to investigate the role of the GABA-A receptor in alcohol addiction, anxiety, and sleep disorders.
Eigenschaften
CAS-Nummer |
17656-71-2 |
|---|---|
Produktname |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H22N2O/c1-20(2)13-22-12-18(23)21(3)17-11-7-5-9-15(17)19(22)14-8-4-6-10-16(14)20/h4-11,19H,12-13H2,1-3H3 |
InChI-Schlüssel |
ZPXJMHQDJQARQT-UHFFFAOYSA-N |
SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
Kanonische SMILES |
CC1(CN2CC(=O)N(C3=CC=CC=C3C2C4=CC=CC=C41)C)C |
Synonyme |
5,9,10,14b-Tetrahydro-5,10,10-trimethylisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






